molecular formula C8H8N4 B1266347 1-(pyridin-4-yl)-1H-pyrazol-4-amine CAS No. 28466-04-8

1-(pyridin-4-yl)-1H-pyrazol-4-amine

Cat. No. B1266347
CAS RN: 28466-04-8
M. Wt: 160.18 g/mol
InChI Key: GNJNONLBGNMHGV-UHFFFAOYSA-N
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Description

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the treatment of 4-hydroxy-2,6-dibromopyridine with four equivalents of deprotonated pyrazole in hot diglyme affords 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine (L) in low yield . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .


Molecular Structure Analysis

Molecular simulation methods have been used for a description of an arrangement of intercalated molecules N-(pyridin-4-yl)pyridin-4-amine (AH) and its derivatives, 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe), and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2) within a layered structure of zirconium 4-sulfophenylphosphonate .


Chemical Reactions Analysis

The reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris[2-phenylpyridinato-C2,N]iridium(III) complex was studied . The reactions led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives along with unsubstituted pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “1-(pyridin-4-yl)ethan-1-one” has a molecular weight of 189.17 . Another compound, “1-(4-Pyridyl)ethylamine”, has a molecular formula of CHN and an average mass of 122.168 Da .

Scientific Research Applications

Biomedical Applications: Antitumor Agents

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” serves as a scaffold for antitumor agents, representing a significant portion of its biomedical applications. The compound’s structure allows for various substitutions that can enhance its activity against cancer cells. Specifically, substituents at positions R3 and R5 have been the focus of numerous studies, leading to the development of 8112 molecules that show promise in cancer treatment .

Synthesis of Heterocyclic Compounds

This compound is integral in synthesizing 1H-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds with over 300,000 described structures. These structures are of interest due to their similarity to purine bases like adenine and guanine, which are crucial in genetic material .

Pharmaceutical Intermediates

The related compound, 1-(4-Pyridyl)ethylamine, highlights the role of pyridine derivatives as pharmaceutical intermediates. These intermediates are essential for developing new drugs and optimizing existing therapeutic agents .

Biological Activity Profiling

“1-(pyridin-4-yl)-1H-pyrazol-4-amine” and its derivatives have been used to profile biological activity against various disease targets. This includes screening for antibacterial and antifungal properties, which are critical in the fight against resistant strains of pathogens.

Chemical Synthesis Methodology

The compound is used in chemical synthesis methods that produce complex molecules from simpler ones. Its versatility in reactions allows for the creation of a wide range of substances with potential applications in different scientific fields .

Material Science

In material science, pyridine derivatives are used to create novel materials with unique properties. These materials can have applications in electronics, coatings, and as catalysts in chemical reactions .

Analytical Chemistry

Pyridine derivatives, including “1-(pyridin-4-yl)-1H-pyrazol-4-amine,” are often used as reagents or standards in analytical chemistry. They help in the quantification and identification of substances within a mixture .

Environmental Science

Research into the environmental impact of pyridine derivatives is crucial. “1-(pyridin-4-yl)-1H-pyrazol-4-amine” can be studied for its biodegradability, toxicity, and potential as an environmental contaminant or a tool for bioremediation .

Safety And Hazards

Safety data sheets for similar compounds suggest that they should be handled with care. For instance, “PYRIDIN-4-YL-ACETONITRILE” should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The synthesis and biomedical applications of similar compounds have been explored in recent years. For instance, pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms, have been synthesized and used in biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

properties

IUPAC Name

1-pyridin-4-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJNONLBGNMHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182672
Record name Pyridine, 4-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-4-yl)-1H-pyrazol-4-amine

CAS RN

28466-04-8
Record name Pyridine, 4-(4-aminopyrazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)-1H-pyrazol-4-amine
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